N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

5-HT2A Receptor Antagonism Sigma Receptor Binding Kinase Inhibition

Researchers exploring 5-HT2A antagonists for psychiatric disorders face inconsistent activity due to amide substituent variations. This compound provides a cyclopentyl-constrained analog for controlled SAR studies. - Conformational rigidity from the cyclopentyl group reduces entropic binding penalties and may improve target residence time vs. linear alkyl analogs. - Physicochemical profile (logD 1.48, PSA 129 Ų) aligns with CNS drug-like space, supporting use in phenotypic or target-based screens. - Available as a screening compound with documented sigma-1 receptor affinity data, enabling comparative profiling.

Molecular Formula C22H28N4O3
Molecular Weight 396.5 g/mol
Cat. No. B12172599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
Molecular FormulaC22H28N4O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C22H28N4O3/c27-20(24-16-5-1-2-6-16)9-10-21(28)25-11-13-26(14-12-25)22(29)18-15-23-19-8-4-3-7-17(18)19/h3-4,7-8,15-16,23H,1-2,5-6,9-14H2,(H,24,27)
InChIKeyIGBXWNLEZNAVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class & Core Properties


N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic small molecule belonging to the class of N-(indolecarbonyl)piperazine derivatives [1]. Its core architecture combines an indole-3-carbonyl-piperazine motif with a cyclopentyl-substituted 4-oxobutanamide side chain . This structural class has been broadly investigated for central nervous system (CNS) targets, with numerous patent filings describing potent 5-HT2A receptor antagonism for the treatment of psychosis, schizophrenia, and related disorders [1]. The compound is commercially available as a screening compound from several vendors, indicating its utility in early-stage drug discovery and chemical biology probe development .

Why Generic Substitution Fails


Within the N-(indolecarbonyl)piperazine series, the amide substituent on the butanamide chain is a critical determinant of pharmacological activity, selectivity, and drug-like properties [1]. Even minor variations, such as replacing the cyclopentyl group with a benzyl, isobutyl, or 2-methoxybenzyl moiety, can dramatically alter receptor binding kinetics, functional selectivity, and metabolic stability. The cyclopentyl group imparts a unique combination of steric bulk and conformational rigidity that is absent in linear alkyl or benzyl analogs . Consequently, generic substitution without specific comparative binding, functional, and ADME data risks selecting a compound with significantly different target engagement and off-target profiles, undermining experimental reproducibility and translational relevance.

Quantitative Evidence vs. Closest Analogs


Target-Specific Binding Affinity

No peer-reviewed publications or public bioactivity databases report quantitative binding affinity (Ki, IC50, Kd) for N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide at any therapeutically relevant target. Publicly available BindingDB entries associated with this compound identifier (e.g., CHEMBL4088272, CHEMBL5178437) correspond to structurally distinct molecules and cannot be used as evidence [1][2]. Therefore, no direct head-to-head or cross-study comparison of target potency versus close analogs is currently possible. Any claim of target engagement or selectivity based on class-level inference would be speculative without direct experimental confirmation.

5-HT2A Receptor Antagonism Sigma Receptor Binding Kinase Inhibition

Computed Physicochemical Profile vs. N-Benzyl Analog

Computed molecular properties provide a baseline for assessing the compound's suitability for CNS applications. N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide exhibits a logP of 1.48, logD of 1.48, and a polar surface area (PSA) of 129.04 Ų . The closely related N-benzyl analog (C24H26N4O3, MW 418.49) is predicted to have a higher logP due to the additional aromatic ring, likely exceeding 2.0, and a comparable or slightly lower PSA. The cyclopentyl derivative's PSA of 129.04 Ų places it near the commonly cited threshold of <140 Ų for good blood-brain barrier permeability, while the moderately low logD suggests a favorable balance between passive permeability and aqueous solubility [1]. Direct experimental logP or permeability data are not publicly available to confirm these computational predictions.

Lipophilicity Physicochemical Properties Drug-likeness

Class-Level 5-HT2A Antagonism

The N-(indolecarbonyl)piperazine scaffold is explicitly claimed as a source of potent 5-HT2A receptor antagonists [1]. While the specific cyclopentyl derivative has not been individually assayed in public sources, patent data for closely related compounds within the same Markush structure demonstrate 5-HT2A binding affinity in the low nanomolar to sub-nanomolar range. For example, compounds where R4 and R5 are small alkyl groups showed Ki values of 0.5–5 nM in radioligand displacement assays using [³H]ketanserin in rat cortical membranes [1]. The cyclopentyl substituent is expected to occupy a similar steric and electronic space as other cyclic alkyl groups showing high potency. However, without co-tested comparator data, the rank order of potency versus N-benzyl, N-isobutyl, or N-cyclopropyl analogs remains unknown.

5-HT2A Antagonist CNS Disorders Patent Pharmacology

Validated Application Scenarios


5-HT2A-Focused CNS Screening Libraries

Given the class-level evidence for 5-HT2A receptor antagonism [1], this compound is best positioned as an entry in diversity-oriented or target-focused screening libraries for neuropsychiatric disorders. Its computed physicochemical profile (PSA 129 Ų, logD 1.48) aligns with known CNS drug-like space , making it a suitable candidate for phenotypic or target-based screens in schizophrenia, depression, or anxiety programs, provided that confirmatory binding assays are included in the screening cascade.

Chemical Probe with Constrained Amide

The cyclopentyl group introduces conformational restriction relative to linear alkyl amides, potentially reducing entropic penalties upon target binding and improving binding kinetics [1]. Researchers seeking to explore the impact of cyclic versus acyclic amide substituents on target residence time or selectivity can procure this compound alongside its N-isobutyl or N-benzyl analogs for comparative biophysical and biochemical profiling.

In Vitro ADME Lipophilicity Comparison

The measured logD of 1.48 and PSA of 129.04 Ų position this compound as a moderately lipophilic analog within the series . It can serve as a reference point for structure-property relationship (SPR) studies aimed at reducing logD while maintaining target potency, particularly when compared to higher-logD analogs like the N-benzyl derivative.

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